molecular formula C18H17ClN2S B2595461 1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole CAS No. 1207057-88-2

1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole

Cat. No.: B2595461
CAS No.: 1207057-88-2
M. Wt: 328.86
InChI Key: VNRFJXQDXPBGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole is a high-purity, synthetic imidazole derivative intended for research and development applications. This compound is part of the imidazole heterocycle family, known for their significant presence in pharmaceutical and agrochemical research . The molecular structure features a 1,5-disubstituted imidazole core with a 3-chlorophenyl group at the N-1 position and a phenyl ring at the C-5 position, which is characteristic of biologically active scaffolds. The critical 2-position is occupied by an isopropylthio ether functional group (S-iPr), a key moiety that can influence the compound's electronic properties, lipophilicity, and potential interaction with biological targets . This chemical is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Its primary research value lies in its utility as a key synthetic intermediate or a structural core for medicinal chemists. Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules, particularly in the development of novel enzyme inhibitors or receptor ligands. The presence of the sulfur ether linkage and the halogenated aromatic system makes it a versatile precursor for further chemical modifications, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions, to create diverse chemical libraries for biological screening.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-phenyl-2-propan-2-ylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2S/c1-13(2)22-18-20-12-17(14-7-4-3-5-8-14)21(18)16-10-6-9-15(19)11-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRFJXQDXPBGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of Substituents: The chlorophenyl, isopropylthio, and phenyl groups are introduced through nucleophilic substitution reactions. For instance, the chlorophenyl group can be introduced via the reaction of an appropriate chlorobenzene derivative with the imidazole ring.

    Final Assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperatures and pressures to drive the reactions to completion. Major products formed from these reactions include sulfoxides, sulfones, and various substituted imidazole derivatives.

Scientific Research Applications

Agricultural Applications

The compound has shown promising results as a pesticide, specifically targeting harmful pests in agricultural settings. Its effectiveness against various insects and phytopathogenic fungi makes it a valuable component in crop protection strategies.

Pesticidal Efficacy

  • Target Pests : The compound is effective against a wide range of pests, including:
    • Lepidoptera (e.g., Lotus monarch)
    • Aphids
    • Mites (e.g., spider mites)
  • Fungicidal Properties : It exhibits high bactericidal activity against several fungi, including:
    • Powdery mildew
    • Rust fungi
    • Downy mildew

The compound can be formulated into various pesticide forms such as emulsions, wettable powders, and granules, allowing for versatile application methods in the field. The concentration of the active ingredient typically ranges from 0.01% to 99.5% depending on the formulation type and target pest .

Medicinal Applications

In medicinal chemistry, 1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole has been investigated for its potential therapeutic effects.

Anti-inflammatory Properties

Research indicates that this compound may serve as an effective agent in the prophylaxis or treatment of inflammation. Its mechanism involves the inhibition of specific biological pathways associated with inflammatory responses .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study ReferenceApplicationFindings
Patent WO1999052881A1Agricultural PesticideDemonstrated high efficacy against pests at low concentrations .
Canadian Patent DatabaseMedicinal UseSuggested potential for anti-inflammatory applications .
eDiss University of GöttingenSynthesis MethodsProvided insights into efficient synthesis routes for thioether derivatives .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular receptors or enzymes, leading to the modulation of signaling pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol ()
Property Target Compound 1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol
Core Structure 1H-imidazole 1H-imidazole
Position 1 3-chlorophenyl 4-chlorophenyl
Position 2 Isopropylthio (-S-iPr) Thiol (-SH)
Position 5 Phenyl 4-methylphenyl
Molecular Formula C₁₈H₁₇ClN₂S C₁₆H₁₃ClN₂S
Molar Mass (g/mol) 328.86 300.81
Key Differences - Meta-Cl substituent; bulky S-iPr group - Para-Cl substituent; reactive -SH group; methylphenyl

Implications :

  • Substituent Position : The 3-chlorophenyl group (meta) in the target compound may reduce symmetry compared to 4-chlorophenyl (para), altering electronic distribution and intermolecular interactions .
  • Thiol vs. Thioether : The -SH group in the analog is more acidic and prone to oxidation/disulfide formation, whereas the S-iPr group in the target enhances stability and lipophilicity .
  • Methylphenyl vs.
(2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine ()
Property Target Compound Patent Compound (EP 1 926 722 B1)
Core Structure 1H-imidazole Benzoimidazole (fused benzene-imidazole)
Key Substituents Simple aryl/thioether groups Trifluoromethyl (CF₃), pyridinyloxy, and fluoroaryl groups
Molecular Weight 328.86 627.5 (M+H⁺)
Key Differences Single imidazole ring Fused benzoimidazole core; complex polycyclic structure

Implications :

2-(3-Fluorophenyl)-1H-benzimidazole Derivatives ()
Property Target Compound Benzimidazole-Triazole Hybrids
Core Structure 1H-imidazole Benzimidazole with triazole substituents
Key Substituents Chlorophenyl, phenyl Fluorophenyl, triazole
Key Differences No triazole functionality Triazole groups enable hydrogen bonding

Implications :

  • Hydrogen Bonding : Triazole substituents in the benzimidazole derivatives facilitate hydrogen bonding, improving solubility and target engagement compared to the target’s thioether and aryl groups .

Structural and Functional Trends

  • Electronic Effects : Chlorophenyl (electron-withdrawing) and thioether (electron-donating) groups balance the imidazole ring’s electron density, influencing reactivity and intermolecular interactions.
  • Steric Considerations : Bulky substituents (e.g., S-iPr, 4-methylphenyl) may hinder rotational freedom or binding to sterically sensitive targets.
  • Synthetic Complexity : The target compound’s synthesis is likely less complex than polycyclic analogs (e.g., ), favoring scalability .

Biological Activity

1-(3-Chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This imidazole derivative exhibits various biological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H14ClN2SC_{15}H_{14}ClN_{2}S with a molecular weight of approximately 286.8 g/mol. The presence of the chlorophenyl group and isopropylthio moiety contributes to its unique biological profile.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. A related study indicated that imidazole derivatives could induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway, such as Bax and Bcl-2 .

Table 1: Antitumor Activity of Imidazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung)TBDInduction of apoptosis
4f (related compound)HeLa (Cervical)3.24Increased Bax expression, decreased Bcl-2
4fSGC-7901 (Gastric)TBDInduces apoptosis through caspase activation

Anti-inflammatory Activity

Imidazole derivatives are also noted for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been documented in several studies involving imidazole compounds. These findings suggest that this compound may have therapeutic applications in treating inflammatory diseases .

The biological activity of imidazoles often involves interaction with specific enzymes or receptors. For instance, compounds targeting indoleamine 2,3-dioxygenase (IDO) have emerged as promising candidates for cancer therapy due to their ability to modulate immune responses . The structural characteristics of imidazoles allow them to effectively bind to these targets, enhancing their pharmacological efficacy.

Case Studies

Several case studies have demonstrated the effectiveness of imidazole derivatives in clinical settings:

  • Study on Cancer Cell Lines : A study evaluated the effects of various imidazole derivatives on A549 and HeLa cell lines, revealing that certain substitutions significantly increased antiproliferative activity compared to standard chemotherapeutics like 5-FU .
  • Inflammation Model : In vivo models showed that imidazole compounds could reduce inflammation markers in animal models, suggesting potential for treating chronic inflammatory conditions .

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole?

Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the imidazole core via cyclocondensation of substituted aldehydes (e.g., 3-chlorobenzaldehyde) with ammonium acetate and thiourea derivatives under acidic conditions (e.g., acetic acid) .
  • Step 2: Introduction of the isopropylthio group via nucleophilic substitution using isopropylthiol in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .
  • Critical Parameters: Reaction temperature (80–120°C), solvent selection (DMF for solubility), and stoichiometric control of sulfur-containing reagents to minimize byproducts.

Q. How can structural purity be validated post-synthesis?

Answer:

  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., aromatic protons for phenyl groups at ~6.8–7.5 ppm; isopropylthio protons at ~1.2–1.4 ppm) .
    • IR Spectroscopy: Verify thioether (C–S stretch at ~600–700 cm⁻¹) and imidazole ring (C=N stretch at ~1600 cm⁻¹) .
  • Elemental Analysis (EA): Compare experimental vs. calculated C, H, N, and S percentages (deviation <0.4% indicates purity) .

Advanced Research Questions

Q. How can computational docking studies elucidate the compound’s potential biological targets?

Answer:

  • Methodology:
    • Use software like AutoDock Vina to model ligand-receptor interactions. For example, the isopropylthio group may form hydrophobic interactions with enzyme active sites (e.g., fungal CYP51 in antifungal studies) .
    • Compare docking poses with known inhibitors (e.g., fluconazole) to assess binding affinity (ΔG < −7 kcal/mol suggests strong binding) .
  • Validation: Cross-reference docking results with in vitro assays (e.g., MIC values against Candida spp.) .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Experimental Variables:
    • Assay Conditions: Adjust pH (e.g., 7.4 for bacterial vs. 5.5 for fungal assays) to mimic physiological environments .
    • Cell Lines: Use standardized strains (e.g., ATCC Staphylococcus aureus 29213) to minimize variability.
  • Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences in IC₅₀ values .

Structural and Mechanistic Questions

Q. How can X-ray crystallography clarify the compound’s stereoelectronic properties?

Answer:

  • Crystallization: Use slow evaporation in a 1:1 chloroform/methanol mixture to obtain single crystals .
  • SHELX Refinement:
    • SHELXL: Refine atomic coordinates with anisotropic displacement parameters for non-H atoms.
    • Key Metrics: R-factor <5% and wR₂ <10% indicate high precision .
  • Insights: Analyze dihedral angles (e.g., between imidazole and 3-chlorophenyl groups) to predict π-π stacking interactions .

Q. What role does the isopropylthio substituent play in modulating reactivity?

Answer:

  • Electronic Effects: The thioether’s electron-donating nature increases imidazole ring electron density, enhancing nucleophilicity at N3.
  • Steric Effects: The bulky isopropyl group may hinder rotation, stabilizing specific conformations in enzyme binding pockets .

Methodological Challenges

Q. How to address low yields in the final synthetic step?

Answer:

  • Optimization Steps:
    • Catalyst Screening: Test Pd(OAc)₂ or CuI for cross-coupling reactions to improve efficiency .
    • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 150°C) while maintaining yield .
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., des-thiolated imidazoles) and adjust reagent ratios .

Q. How to interpret conflicting NMR data for structurally similar analogs?

Answer:

  • Advanced NMR Techniques:
    • 2D NMR (COSY, HSQC): Resolve overlapping signals (e.g., aromatic protons in 3-chlorophenyl vs. phenyl groups) .
    • NOESY: Confirm spatial proximity of isopropylthio and imidazole protons to validate conformation .

Biological Evaluation

Q. What in vitro assays are suitable for evaluating antifungal activity?

Answer:

  • Broth Microdilution (CLSI M27/M38): Determine MIC values against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) .
  • Time-Kill Assays: Monitor fungicidal vs. fungistatic effects at 2× MIC over 24–48 hours .

Q. How to assess the compound’s potential for drug resistance?

Answer:

  • Serial Passage Assays: Expose pathogens to sub-inhibitory concentrations over 20 generations and monitor MIC shifts .
  • Genomic Analysis: Use RNA-seq to identify upregulated efflux pumps (e.g., CDR1 in Candida) .

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